molecular formula C11H11FO3 B8350737 2-Fluoro-5-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde

2-Fluoro-5-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde

Cat. No.: B8350737
M. Wt: 210.20 g/mol
InChI Key: NMAPECHJBRMUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H11FO3 and its molecular weight is 210.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

2-fluoro-5-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde

InChI

InChI=1S/C11H11FO3/c1-11(14-4-5-15-11)9-2-3-10(12)8(6-9)7-13/h2-3,6-7H,4-5H2,1H3

InChI Key

NMAPECHJBRMUBL-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC(=C(C=C2)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 416.1 (1 g, 3.83 mmol) in THF (20 mL) was cooled to −78° C. before adding 1.6 M n-BuLi (2.63 mL, 4.2 mmol) drop-wise. The reaction was stirred for 10 min before quenching with DMF (0.6 mL, 7.7 mmol) and allowing to warm to rt. The crude reaction mixture was quenched with NH4Cl (10 mL), extracted with EtOAc (3×10 mL), washed organic layer with H2O, brine, dried (Na2SO4) and concentrated. The crude product was purified by flash chromatography (0 to 100% EtOAc/hexanes gradient) to afford 550 mg of Intermediate 416.2. 1H NMR (400 MHz, CDCl3) δ ppm 1.63 (s, 3H) 3.51-3.92 (m, 2H) 3.90-4.35 (m, 2H) 7.09-7.19 (m, 1H) 7.65-7.79 (m, 1H) 7.99 (dd, J=6.81, 2.42 Hz, 1H) 10.35 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Three

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